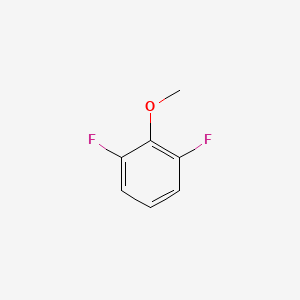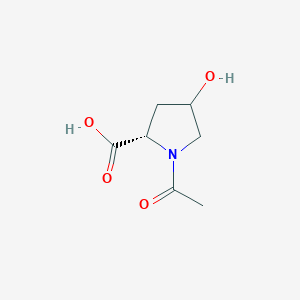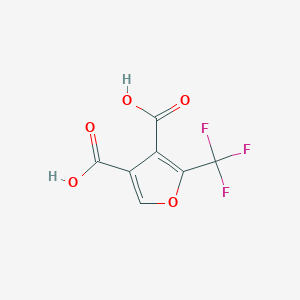
2,6-Difluoroanisole
Vue d'ensemble
Description
2,6-Difluoroanisole is a chemical compound that is a derivative of anisole where two hydrogen atoms in the ortho positions of the benzene ring are replaced by fluorine atoms. The presence of fluorine atoms significantly alters the chemical and physical properties of the molecule compared to its non-fluorinated analogs.
Synthesis Analysis
The synthesis of related fluorinated compounds, such as 2,6-difluoroaniline, involves a multi-step process starting from dichlorobenzonitrile, which is fluorinated to difluorobenzonitrile by a halogen exchange reaction. This intermediate is then partially hydrolyzed to difluorobenzamide and finally converted to difluoroaniline by the Hofmann reaction . Although the synthesis of 2,6-difluoroanisole is not explicitly detailed in the provided papers, similar fluorination strategies and functional group transformations are likely applicable.
Molecular Structure Analysis
The geometric structure and conformation of 2,6-difluoroanisole have been studied using gas electron diffraction (GED) and quantum chemical calculations. The molecule exhibits a near-perpendicular orientation of the O-CH3 bond relative to the benzene plane, with a dihedral angle of approximately 70±3°. Quantum chemical calculations suggest the presence of a very flat potential minimum for internal rotation around the C-O bond .
Chemical Reactions Analysis
The photoreactivity of 2,6-difluoro-4-nitroanisole with nucleophiles has been investigated, indicating that such compounds can serve as effective biochemical photoprobes. The photoreactions observed suggest that the fluorine atoms in the molecule do not readily undergo replacement, which is advantageous for the stability of photoaffinity labeling reagents .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the anisole framework significantly affects the molecule's conformation due to the interplay between the oxygen's electron lone pairs and the benzene ring orbitals, as well as steric repulsion. The presence of fluorine also influences the molecule's electronic properties, as seen in the internal rotation potential and the barrier to rotation around the C-O bond. The barrier for 2,6-difluoroanisole is calculated to be 1.8±0.6 kcal/mol, indicating a relatively free rotation of the methoxy group .
Applications De Recherche Scientifique
Geometric Structure and Conformation
The geometric structure and conformation of 2,6-Difluoroanisole have been a subject of study, with research revealing insights into its molecular structure. Zarembo et al. (2006) investigated the conformation using gas electron diffraction and quantum chemical calculations, uncovering that the O–CH3 bond in 2,6-Difluoroanisole has a near-perpendicular orientation with a specific thermal average dihedral angle (Zarembo et al., 2006).
Photoreactivity for Photoaffinity Labeling
2,6-Difluoroanisole demonstrates significant potential in the realm of photoreactivity. Casado et al. (1995) explored its photoreactivity in the presence of nucleophiles, indicating its suitability as a biochemical photoprobe, particularly for photoaffinity labeling reagents in proteins (Casado et al., 1995).
Spectroscopic Features and Reactivity
The spectroscopic features and reactive nature of 2,6-Difluoroanisole have been thoroughly examined, with a focus on understanding the effect of fluorine substitution in aniline derivatives. Kose et al. (2019) conducted a comprehensive study employing Density Functional Theory (DFT) calculations to analyze its spectral properties and reactivity characteristics (Kose et al., 2019).
Role in Drug Design
2,6-Difluoroanisole has been studied for its implications in drug design. Xing et al. (2015) assessed its impact on physicochemical and pharmacokinetic properties, discovering that varying degrees of fluorination significantly affect these properties. This research highlights the potential of 2,6-Difluoroanisole in the development and optimization of drugs (Xing et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
2,6-Difluoroanisole is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . It serves as a building block for the production of various compounds with desired biological activities . The specific targets of 2,6-Difluoroanisole depend on the structures of these compounds .
Mode of Action
The mode of action of 2,6-Difluoroanisole is influenced by orbital interactions between oxygen electron lone pairs and benzene ring orbitals and steric repulsion . This leads to a perpendicular conformation of the molecule , which may affect its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by 2,6-Difluoroanisole are dependent on the final compounds it helps synthesize . These compounds can have various biological activities, influencing different metabolic, regulatory, and signal transduction pathways .
Pharmacokinetics
Its physicochemical properties suggest that it has high gastrointestinal absorption and can permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of 2,6-Difluoroanisole’s action are largely dependent on the specific compounds it helps synthesize . It is known to be a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoroanisole. For instance, it should be stored in a well-ventilated place and kept tightly closed to prevent degradation . Additionally, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources due to its flammability .
Propriétés
IUPAC Name |
1,3-difluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBWAHRFIPQEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371687 | |
| Record name | 2,6-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoroanisole | |
CAS RN |
437-82-1 | |
| Record name | 1,3-Difluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the rotational barrier in 2,6-Difluoroanisole be explained by a simple twofold model?
A2: While the observed 5J(C,C) coupling constants in 2,6-Difluoroanisole initially seem compatible with a twofold rotational barrier, the research suggests a more complex picture []. The authors propose that a fourfold component to the rotational barrier might also be present, even though it may be relatively small. This means that the energy of the molecule doesn't just depend on two symmetrical positions of the methoxy group but likely involves four energy minima as the group rotates. Further investigation beyond this study would be needed to fully characterize the rotational barrier and its contributing factors in 2,6-Difluoroanisole.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)







![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)


![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)
